(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[6-fluoro-4-[(4-fluorophenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c22-15-5-3-14(4-6-15)12-25-20-17-11-16(23)7-8-19(17)24-13-18(20)21(27)26-9-1-2-10-26/h3-8,11,13H,1-2,9-10,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXFMSSBWJQLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the 4-fluorobenzyl group: This step involves a nucleophilic substitution reaction where the quinoline derivative reacts with 4-fluorobenzyl chloride in the presence of a base.
Formation of the pyrrolidin-1-yl group: This can be achieved through a reductive amination reaction, where the intermediate quinoline derivative reacts with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, in its potential anticancer application, the compound may inhibit enzymes such as topoisomerase or kinases, leading to the disruption of DNA replication and cell division. The fluorine atoms in the compound enhance its binding affinity to these targets, increasing its potency.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is compared below with structurally related quinoline derivatives from the evidence (Table 1):
Key Observations:
- 4-Position Substituents: The 4-fluorobenzylamino group introduces a primary amine, contrasting with the tertiary amines (e.g., piperidine, piperazine) in analogs. This may influence target engagement and metabolic stability.
Pharmacokinetic and Pharmacodynamic Insights
- Bioavailability : Piperazine-containing analogs (e.g., compound 99) often exhibit improved aqueous solubility due to sulfonyl groups, whereas the target compound’s pyrrolidine and fluorobenzyl groups may favor lipophilicity and blood-brain barrier penetration .
- Enzymatic Inhibition: Methylsulfonyl-piperazine substituents in analogs are linked to potent ALDH1A1 inhibition (IC50 values in nM range inferred from related studies), while the fluorobenzylamino group in the target compound could enhance selectivity via π-π interactions with hydrophobic enzyme pockets .
Research Implications and Limitations
While the evidence provides robust data on piperazine/piperidine-based analogs, direct pharmacological metrics (e.g., IC50, bioavailability) for the target compound remain speculative. Further studies are needed to validate its ALDH1A1 inhibitory activity and compare it with sulfonyl-containing derivatives.
Biological Activity
(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic compound belonging to the quinoline class, characterized by its unique structure that includes a fluorine atom and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications.
The molecular formula of the compound is , with a molecular weight of approximately 381.427 g/mol. Its structure is defined by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H21F2N3O |
| Molecular Weight | 381.427 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit key biological pathways, particularly those involved in microbial resistance mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antiviral Potential : A study highlighted the antiviral effects of related quinoline derivatives against influenza A and CoxB3 viruses, demonstrating promising inhibitory concentrations (IC50 values around 7.53 μmol/L) and high selectivity indices .
- Inhibition Studies : In kinetic studies involving similar compounds, researchers evaluated their inhibitory effects on tyrosinase, revealing competitive inhibition without cytotoxicity . This suggests that this compound could also exhibit selective inhibition against specific enzymes.
Comparative Analysis of Related Compounds
The biological activities of structurally similar compounds can provide context for understanding the potential effects of this compound:
| Compound Name | Activity Type | IC50 Value | Reference |
|---|---|---|---|
| (4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone | Antiviral | 7.53 μmol/L | |
| 4-(4-fluorobenzyl)piperazin‐1‐ylmethanone | Tyrosinase Inhibitor | 0.18 μM | |
| (6-Fluoroquinolin derivatives) | Antimicrobial | Varies | General findings |
Q & A
Q. What are the established synthetic routes for (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, and what are their key intermediates?
The synthesis typically involves multi-step functionalization of the quinoline core. A common approach includes:
- Step 1 : Mannich reactions to introduce the 4-fluorobenzylamino group at position 4 of the quinoline ring (analogous to methods in and ).
- Step 2 : Coupling of the pyrrolidin-1-yl methanone group at position 3 via nucleophilic acyl substitution or palladium-catalyzed cross-coupling (as seen in ).
- Key intermediates :
- 6-Fluoro-4-aminoquinoline (precursor for fluorinated substitution).
- 4-((4-Fluorobenzyl)amino)quinoline-3-carboxylic acid (activated for methanone formation).
Example Yield Data (from analogous syntheses in ):
| Intermediate | Reaction Type | Yield (%) |
|---|---|---|
| Aldehyde 9 | General Proc. C | Quant. |
| Derivative 12 | General Proc. A1 | 75% |
Methodological Tip : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yields of fluorinated intermediates, which are prone to side reactions due to electron-withdrawing effects .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ calcd. for C₂₃H₂₃F₂N₃O: 408.1895; observed: 408.1889) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with a C18 column (methanol/water gradient).
Critical Note : Fluorine atoms may cause splitting in NMR spectra; use deuterated DMSO or CDCl₃ to enhance resolution .
Q. What are the solubility and stability profiles of the compound under experimental conditions?
- Solubility :
- Polar aprotic solvents (DMSO, DMF): >50 mg/mL.
- Aqueous buffers (pH 7.4): <0.1 mg/mL; requires solubilizing agents (e.g., cyclodextrins) for in vitro assays.
- Stability :
Advanced Research Questions
Q. How can synthetic yields be optimized for fluorinated intermediates, and what are common pitfalls?
- Optimization Strategies :
- Pitfalls :
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are contradictions in cytotoxicity data resolved?
- Assays :
- Resolving Data Contradictions :
Q. How does structural modification (e.g., fluorination, pyrrolidine substitution) influence structure-activity relationships (SAR)?
- Fluorination :
- Pyrrolidine Methanone :
SAR Table (Hypothetical Data Based on ):
| Derivative | Modification | IC₅₀ (μM) |
|---|---|---|
| Parent | None | 10.2 |
| 6-Fluoro | F at C6 | 3.8 |
| Pyrrolidine | Methanone | 1.5 |
Q. How are spectral data contradictions (e.g., NMR splitting patterns) addressed during structural elucidation?
Q. What computational methods predict the compound’s binding modes with biological targets?
Q. What strategies ensure regioselectivity during fluorination and methanone formation?
Q. How is the compound’s interaction with cytochrome P450 enzymes evaluated, and what are implications for drug development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
